molecular formula C17H18ClNO5 B4232196 6-chloro-7-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one

6-chloro-7-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one

Cat. No.: B4232196
M. Wt: 351.8 g/mol
InChI Key: WBFVEINBXOGZGU-UHFFFAOYSA-N
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Description

6-chloro-7-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chloro, methoxy, and morpholinyl group attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with 7-methoxy-4-methylcoumarin.

    Morpholinyl Substitution: The morpholinyl group is introduced via a nucleophilic substitution reaction, where the intermediate is reacted with morpholine in the presence of a base like sodium hydride.

    Final Coupling: The final step involves coupling the intermediate with 2-oxoethyl groups using reagents like ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for improved efficiency and scalability.

    Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-7-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Explored for its pharmacokinetic properties and potential therapeutic uses.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-7-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one involves:

    Molecular Targets: Interaction with specific enzymes and receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Binding: The compound binds to active sites of enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylcoumarin: Lacks the chloro and morpholinyl groups.

    6-chloro-4-methylcoumarin: Lacks the methoxy and morpholinyl groups.

    4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one: Lacks the chloro and methoxy groups.

Uniqueness

    Structural Features: The presence of chloro, methoxy, and morpholinyl groups makes it unique compared to other chromen-2-one derivatives.

    Biological Activity: Exhibits distinct biological activities due to its unique structure, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

6-chloro-7-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c1-10-11-7-13(18)15(22-2)9-14(11)24-17(21)12(10)8-16(20)19-3-5-23-6-4-19/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFVEINBXOGZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-7-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one
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6-chloro-7-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one
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6-chloro-7-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one

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